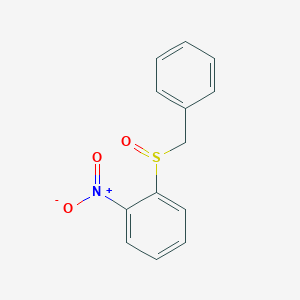

Benzyl 2-nitrophenyl sulfoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-nitrophenyl sulfoxide is a chemical compound with the linear formula C13H11NO3S . It has a molecular weight of 261.302 and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H11NO3S . This indicates that the molecule is composed of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the sources I found . For detailed information, it would be best to refer to its Material Safety Data Sheet (MSDS) provided by the manufacturer.Scientific Research Applications

Modification and Reactivity in Organic Synthesis

Studies have shown that the modification of both the electrophilic center and substituents on the nonleaving group significantly influences the reactivity and mechanism of reactions. For example, in the pyridinolysis of O-4-nitrophenyl benzoate and thionobenzoates, changing the electrophilic center from C=O to C=S alters the reaction mechanism, highlighting the impact of sulfoxide derivatives in organic synthesis processes (Um et al., 2006).

Photochemical Studies and Sulfone Synthesis

Photochemical rearrangement studies of nitrophenyl phenyl sulfoxides have led to interesting discoveries, such as the sole production of nitrosophenyl phenyl sulfone upon irradiation of 2-nitrophenyl phenyl sulfoxide. This transformation suggests a pathway for the synthesis of sulfone derivatives through photochemical means, offering a novel approach to sulfone synthesis (Tanikaga & Kaji, 1973).

Electrophilic Radical Nature of Nitroso Oxides

The study of nitroso oxide intermediates in the photooxidation of phenyl azide revealed the electrophilic radical nature of nitroso oxides. This research provides insights into the oxidation processes of sulfides to sulfoxides and the oxygenation and deoxygenation reactions facilitated by electron-donating substituents. Such findings are crucial for understanding the chemical behavior of sulfoxide derivatives in various reactions (Ishikawa et al., 1991).

Synthesis of Biologically Active Compounds

Optically active α-amidoalkylphenyl sulfones have been synthesized from chiral aldehydes and benzenesulfinic acid. These compounds serve as precursors for the preparation of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, which are important building blocks for biologically active compounds. This highlights the role of sulfoxide derivatives in the synthesis of compounds with potential biological activity (Foresti et al., 2003).

Development of Adenosine Receptor Antagonists

Research on the synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates has led to the development of potent and selective adenosine A2B receptor antagonists. This innovative method for the preparation of sulfonamides demonstrates the utility of sulfoxide derivatives in medicinal chemistry, particularly in the development of new therapeutic agents (Yan et al., 2006).

Safety and Hazards

Future Directions

While specific future directions for Benzyl 2-nitrophenyl sulfoxide are not mentioned in the sources I found, it’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . This suggests that it may have potential applications in various areas of research.

Mechanism of Action

Target of Action

It is known that benzyl compounds often interact with various enzymes and receptors in the body, influencing their function

Mode of Action

The exact mode of action of Benzyl 2-nitrophenyl sulfoxide is currently unknown due to the lack of specific research on this compound . It’s worth noting that benzyl compounds often undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that this compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Benzyl compounds and their derivatives have been found to possess various biological activities, suggesting that they may influence a range of biochemical pathways .

Properties

IUPAC Name |

1-benzylsulfinyl-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-14(16)12-8-4-5-9-13(12)18(17)10-11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBBXUSWOVNWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35804-36-5 |

Source

|

| Record name | BENZYL 2-NITROPHENYL SULFOXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881974.png)

![2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2881978.png)

![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2881983.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone](/img/structure/B2881985.png)

![2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2881988.png)

![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)

![1-(4-bromophenyl)-2-(2,4-difluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)